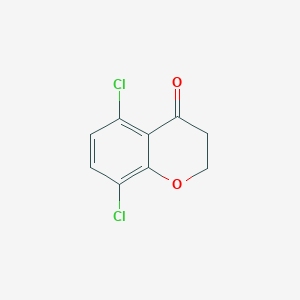

5,8-dichlorochroman-4-one

説明

5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyrans. It is characterized by the presence of two chlorine atoms at the 5th and 8th positions of the benzopyran ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dichlorochroman-4-one typically involves the chlorination of 3,4-dihydro-2H-1-benzopyran-4-one. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran-4-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

化学反応の分析

Types of Reactions

5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dihydrobenzopyrans.

Substitution: Formation of substituted benzopyrans with various functional groups.

科学的研究の応用

Synthesis and Derivative Development

5,8-Dichlorochroman-4-one serves as a precursor for various derivatives that exhibit enhanced biological activities. The synthesis typically involves the cyclodehydration of β-diketones under acidic conditions. This method allows for the introduction of various substituents that can modify the compound's pharmacological properties.

Table 1: Common Synthetic Pathways for this compound Derivatives

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold exhibit activity against a range of bacteria and fungi.

- Antileishmanial Activity : The derivative 6,8-dichloro-2-methyl-4H-chromen-4-one has been evaluated for its effectiveness against Leishmania major, showing promising results compared to standard treatments .

- Antimicrobial Screening : New derivatives synthesized from this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds showed comparable efficacy to gentamicin and fluconazole .

Anti-inflammatory and Antioxidant Effects

The chromone structure is known for its anti-inflammatory properties. Compounds based on this compound have been studied for their potential to reduce inflammation and oxidative stress in various biological systems.

Computational Studies and Drug Design

This compound is often utilized in virtual screening processes during drug discovery. Its structural characteristics make it suitable for computer-assisted drug design and molecular docking studies aimed at identifying new therapeutic agents .

Case Study 1: Antileishmanial Activity

In a study evaluating the antileishmanial potential of synthesized derivatives of 6,8-dichloro-2-methyl-4H-chromen-4-one, researchers found significant activity against L. major with an IC50 value indicating strong efficacy compared to traditional drugs like Amphotericin B .

Case Study 2: Antimicrobial Efficacy

A series of new N-substituted derivatives were synthesized from this compound and tested against multiple microbial strains. Compounds demonstrated varying degrees of inhibition, with some surpassing the effectiveness of established antibiotics .

作用機序

The mechanism of action of 5,8-dichlorochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .

類似化合物との比較

Similar Compounds

5,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but with chlorine atoms at different positions.

3,4-Dihydro-2H-1-benzopyran-4-one: Lacks chlorine atoms, making it less reactive.

3,4-Dihydrocoumarin: Similar core structure but different functional groups

Uniqueness

5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the specific positioning of chlorine atoms, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

生物活性

5,8-Dichlorochroman-4-one is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

This compound belongs to the chromone family, which is characterized by a benzopyranone structure. The synthesis of this compound typically involves reactions that introduce chlorine substituents at the 5 and 8 positions of the chroman ring. Various synthetic methodologies have been explored to optimize yields and purity, including cyclization reactions and halogenation processes.

The biological activity of this compound has been linked to several mechanisms:

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia cells (HL-60). The mechanism appears to involve the induction of apoptosis and cell cycle arrest through the modulation of key regulatory proteins such as CDK4 and Bcl-2 .

- Gene Expression Modulation : Treatment with this compound has been shown to up-regulate pro-apoptotic genes (e.g., P53, Bax) while down-regulating anti-apoptotic genes (e.g., Bcl-2). This dual mechanism enhances its potential as an anticancer agent .

- Targeting Epigenetic Regulators : Recent research highlights its role as an inhibitor of BET family proteins like BRD4, which are implicated in various cancers. This suggests that this compound may exert its effects through epigenetic modulation .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various chromone derivatives, including this compound, on MCF-7 and HL-60 cells using MTT assays. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as an anticancer agent .

- Mechanistic Insights : In another investigation, the effects on gene expression were quantified using qRT-PCR. Results showed that treatment with this compound led to a significant increase in mRNA levels of pro-apoptotic genes while decreasing levels of CDK4 and Bcl-2 mRNA compared to control groups .

- In Vivo Studies : Preliminary in vivo studies have suggested that compounds similar to this compound exhibit promising antitumor activity in animal models. These findings warrant further investigation into their therapeutic potential in clinical settings .

特性

IUPAC Name |

5,8-dichloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBJCESWEFSPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409016 | |

| Record name | 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22406-36-6 | |

| Record name | 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。